4-[4-(2-Methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidine
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Overview
Description
4-[4-(2-Methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This compound is part of the arylpiperazine class, which is known for its diverse pharmacological activities, including interactions with various neurotransmitter receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidine typically involves the reaction of 2-methoxyphenylpiperazine with a pyrimidine derivative. One common method includes the use of acetonitrile as a solvent and a catalyst such as Yb(OTf)3 to facilitate the reaction . The reaction conditions are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
For industrial-scale production, the synthesis route is often optimized for cost-effectiveness and scalability. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The purification process typically includes recrystallization from optimized solvents to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-Methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-[4-(2-Methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidine has several applications in scientific research:
Mechanism of Action
The compound exerts its effects primarily through interactions with alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in various physiological processes. The binding of 4-[4-(2-Methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidine to these receptors can modulate neurotransmitter release and influence smooth muscle contraction . Molecular dynamics simulations and docking studies have provided insights into the binding affinity and specificity of this compound .
Comparison with Similar Compounds
Similar Compounds
Trazodone: An antidepressant that also targets alpha1-adrenergic receptors.
Naftopidil: Used to treat benign prostatic hyperplasia by blocking alpha1-adrenergic receptors.
Urapidil: An antihypertensive agent that acts on alpha1-adrenergic receptors.
Uniqueness
4-[4-(2-Methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidine is unique due to its specific structural features that confer high affinity and selectivity for alpha1-adrenergic receptors. This makes it a promising candidate for further development as a therapeutic agent .
Properties
Molecular Formula |
C17H22N4O |
---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
4-[4-(2-methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidine |
InChI |
InChI=1S/C17H22N4O/c1-13-14(2)18-12-19-17(13)21-10-8-20(9-11-21)15-6-4-5-7-16(15)22-3/h4-7,12H,8-11H2,1-3H3 |
InChI Key |
JOYQBVMGEKXTST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN=C1N2CCN(CC2)C3=CC=CC=C3OC)C |
Origin of Product |
United States |
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